N-cycloheptyl-4-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

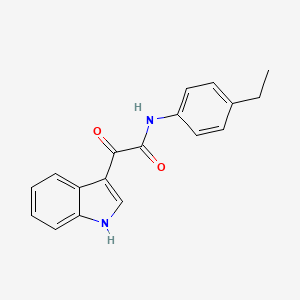

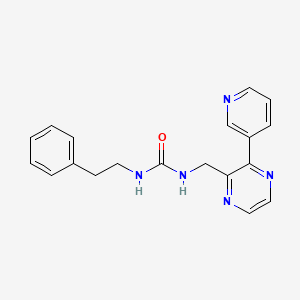

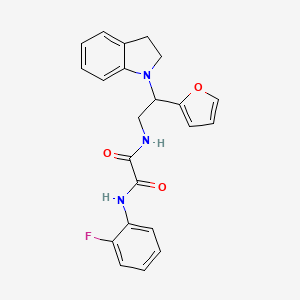

N-cycloheptyl-4-iodobenzamide is a chemical compound with the molecular formula C14H18INO . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds such as N-(4-(2-Azanorborn-2-yl)butyl)-4-iodobenzamide has been reported . The reaction involves the use of a trimethylstannyl precursor with Na125I in the presence of various oxidizing agents such as lactoperoxidase . The factors affecting the radiochemical yield of the labeling of IBZA such as pH of the medium, substrate concentration, reaction time, cuprous chloride concentration and temperature were investigated .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, a tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.2 . It is a solid at room temperature .Applications De Recherche Scientifique

Oncological Imaging and Therapy

Research on iodobenzamides, particularly those tagged with radioactive iodine, has shown promise in oncological applications. For instance, iodine-123-N-(2-diethylaminoethyl) 4-iodobenzamide (123I-BZA) has been evaluated in a Phase II clinical trial for imaging primary melanomas and metastases. This study found that 123I-BZA scintigraphy is a safe and useful agent for detecting and following up on patients with malignant melanoma, allowing the detection of unsuspected lesions and evaluation of therapeutic procedure results (Michelot et al., 1993). Similarly, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its potential to visualize primary breast tumors in vivo, based on preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Neurological Studies

Iodobenzamide derivatives have been used in neurological studies to explore the dopaminergic system. Iodine-123-IBZM, a D-2 dopamine receptor antagonist, has been utilized in Phase I clinical studies for SPECT imaging of CNS D-2 dopamine receptors in humans, showing specific localization in the basal ganglia of the brain (Kung et al., 1990). These findings underscore the compound's utility in studying neuropsychiatric disorders and potentially guiding treatment strategies.

Material Science

In material science, derivatives of iodobenzamides have been explored for their utility in synthesizing new materials. For instance, the one-step synthesis of dicarboxamides through palladium-catalyzed aminocarbonylation with diamines as N-nucleophiles demonstrates the versatility of these compounds in creating new materials with potential applications in various fields, including biomedicine and catalysis (Carrilho et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-cycloheptyl-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGPICYXZYYJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-3-methyl-4-nitrobenzo[d]isoxazole](/img/structure/B2916387.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![1-methyl-9-phenyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)